molecular formula Br2Pt B078637 白金(II)臭化物 CAS No. 13455-12-4

白金(II)臭化物

カタログ番号: B078637
CAS番号: 13455-12-4
分子量: 354.89 g/mol
InChIキー: KGRJUMGAEQQVFK-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Platinum(II) bromide is a chemical compound of platinum and bromine . It is a common precursor to other platinum-bromide compounds . Platinum-based compounds, such as cisplatin, are known to target various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer, and ovarian cancer), lymphomas, and germ cell tumors .

Mode of Action

Platinum(II) bromide, like other platinum compounds, is believed to interact with its targets through coordination chemistry. It dissolves only in coordinating solvents or in the presence of donor ligands

Biochemical Pathways

Amino acid-linked platinum(ii) compounds have been studied for their reactivity preferences for dna and rna purine nucleosides . This suggests that Platinum(II) bromide may interact with nucleic acids and potentially disrupt DNA replication and RNA transcription processes, leading to cell death.

Pharmacokinetics

Platinum-based anticancer drugs like cisplatin have been studied extensively . These studies could provide insights into the potential pharmacokinetic behavior of Platinum(II) bromide.

Action Environment

The action, efficacy, and stability of Platinum(II) bromide can be influenced by various environmental factors. For instance, its solubility in coordinating solvents or in the presence of donor ligands suggests that the chemical environment can significantly impact its action . Furthermore, factors such as pH, temperature, and the presence of other ions or molecules could potentially affect its stability and reactivity.

Safety and Hazards

Platinum(II) bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a skin irritant and requires personal protective equipment/face protection .

将来の方向性

Platinum-based anticancer drugs have made great progress in cancer therapy in recent years . The new platinum drugs and their targeted modifications undoubtedly provide a promising prospect for improving the current anti-cancer treatments .

準備方法

Platinum(II) bromide can be synthesized through several methods. One common synthetic route involves the direct reaction of platinum metal with bromine gas:

Pt+Br2PtBr2\text{Pt} + \text{Br}_2 \rightarrow \text{PtBr}_2 Pt+Br2​→PtBr2​

This reaction typically requires elevated temperatures to proceed efficiently .

In industrial settings, platinum(II) bromide can be produced by dissolving platinum in a mixture of hydrobromic acid and bromine, followed by crystallization of the product .

化学反応の分析

Platinum(II) bromide undergoes various chemical reactions, including:

特性

CAS番号

13455-12-4

分子式

Br2Pt

分子量

354.89 g/mol

IUPAC名

platinum(2+);dibromide

InChI

InChI=1S/2BrH.Pt/h2*1H;/q;;+2/p-2

InChIキー

KGRJUMGAEQQVFK-UHFFFAOYSA-L

SMILES

Br[Pt]Br

正規SMILES

[Br-].[Br-].[Pt+2]

13455-12-4

ピクトグラム

Irritant

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。